![molecular formula C24H20ClN5O3 B2439292 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide CAS No. 902922-22-9](/img/structure/B2439292.png)
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple rings and functional groups. Detailed molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of a triazole ring might confer some degree of polarity to the compound .Aplicaciones Científicas De Investigación
H1-Antihistaminic Activity
A significant application of this compound is in the field of H1-antihistaminic activity. Studies have demonstrated that various derivatives of the 1,2,4-triazoloquinazoline class, including those with structural similarities to the specified compound, show promising H1-antihistaminic effects. For example, Gobinath et al. (2015) found that certain 1,2,4-triazoloquinazoline derivatives exhibited potent H1-antihistaminic activity with minimal sedative effects, comparable to traditional antihistamines like chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015). Similarly, Alagarsamy et al. (2007) synthesized a series of 1,2,4-triazoloquinazoline derivatives that showed significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as H1-antihistaminic agents (Alagarsamy, Solomon, & Murugan, 2007).
Anticancer Activity
Another area of research for this compound is in the field of anticancer activity. Reddy et al. (2015) reported that certain 1,2,4-triazoloquinazoline derivatives exhibited notable cytotoxic effects against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
Antimalarial Agent Development
This compound has also been studied in the context of antimalarial research. Danylchenko et al. (2018) developed quality control methods for a leader compound among [1,2,4]triazoloquinazoline derivatives, which showed promise as antimalarial agents, suggesting a potential application in this domain (Danylchenko et al., 2018).
Molecular Structure and Spectroscopic Studies
The compound's molecular structure and vibrational properties have been a subject of research as well. Wu et al. (2022) conducted a detailed study on the molecular structure, spectroscopic properties, and activity evaluation of a 1,2,4-triazoloquinazolin derivative, providing insights into its molecular characteristics and interactions (Wu et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would likely depend on its observed biological activity and potential therapeutic applications. Given the biological activity of other triazole compounds, it could be interesting to explore the potential antimicrobial, antiviral, or anticancer activities of this compound .
Propiedades
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN5O3/c25-17-9-7-16(8-10-17)15-29-23(32)19-5-1-2-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-14-18-4-3-13-33-18/h3-4,7-10,13,19-20,24,28H,1-2,5-6,11-12,14-15H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWGKLEZNBGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=CO4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

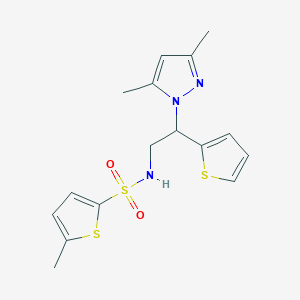

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclohexanecarboxamide](/img/structure/B2439212.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide](/img/structure/B2439213.png)

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2439215.png)
![3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2439216.png)
![6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2439217.png)
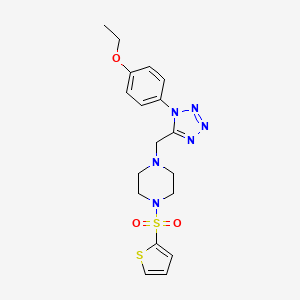
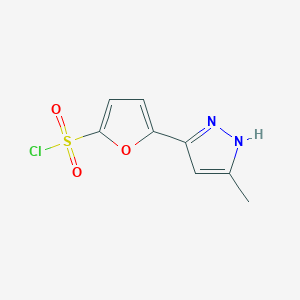
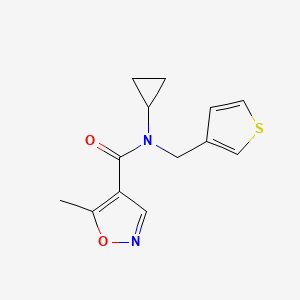
![N-(2-chlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2439222.png)
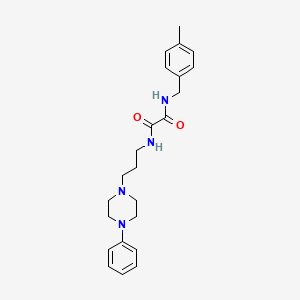
![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)